molecular formula C15H8O6 B1238271 Aureol CAS No. 88478-03-9

Aureol

Cat. No. B1238271
CAS RN: 88478-03-9
M. Wt: 284.22 g/mol
InChI Key: WIRRQLQRDSREEG-UHFFFAOYSA-N
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Description

Aureol belongs to the class of organic compounds known as coumestans. These are polycyclic aromatic compounds containing a coumestan moiety, which consists of a benzoxole fused to a chromen-2-one to form 1-Benzoxolo[3, 2-c]chromen-6-one. They are oxidation products of pterocarpan. Thus, aureol is considered to be a flavonoid lipid molecule. Aureol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, aureol is primarily located in the membrane (predicted from logP). Outside of the human body, aureol can be found in gram bean, mung bean, pulses, and scarlet bean. This makes aureol a potential biomarker for the consumption of these food products.

Scientific Research Applications

Isolation and Derivatives of Aureol

A study by Shen et al. (2006) explored the isolation of aureol from Smenospongia sp. and examined the cytotoxic activity of several aureol derivatives. These derivatives included 5′-O-methyl-aureol, 5′-O-acetyl-aureol, and others. Their structures were established through spectral analysis, and their in vitro cytotoxic activities were evaluated against various tumor cell lines.

Synthesis of Aureol

The study by Rosales et al. (2015) focused on a bioinspired procedure for synthesizing aureol. This synthesis was achieved in eight steps from epoxyfarnesol, involving a titanocene(III)-catalyzed radical cascade cyclization and a biosynthetically inspired sequence of hydride and methyl shifts.

Aureol in Marine Sponges and Natural Products

New antiinfective and human 5-HT2 receptor binding compounds, including aureol, were identified by [Hu et al. (2002)] from the Jamaican sponge Smenospongia aurea. These compounds showed significant antimalarial, antimycobacterial activity, and interaction with serotonin 5-HT(2) receptor subtypes, indicating potential applications in addressing infectious diseases and neurological disorders.

Synthetic Approaches to Aureol

The research by Nakamura et al. (2002) presented an efficient synthesis method for aureol, utilizing boron trifluoride etherate-promoted rearrangement/cyclization reactions. This method resulted in complete stereoselectivity and high yield, illustrating an advanced approach to producing this marine natural product.

Gold(I)-Catalyzed Enyne Cyclizations in Aureol Synthesis

Wildermuth et al. (2016) explored a gold(I)-catalyzed enyne cascade cyclization reaction for the synthesis of aureol. This study highlights a modular synthetic approach, contributing to the development of methods for creating complex natural products like aureol.

Enantioselective Total Synthesis of Aureol

The study by Nakatani et al. (2003) provided an enantioselective synthesis of aureol. This synthesis featured a BF3·Et2O-promoted reaction, underlining the significance of stereoselectivity in the chemical synthesis of bioactive natural products.

Synthesis of Coumestrol and Aureol

Sheng et al. (2016) described the total synthesis of coumestrol and aureol. This synthesis involved the Perkin condensation and copper-catalyzed hydroxylation, highlighting the chemical complexity and potential for synthesizing these compounds.

properties

CAS RN

88478-03-9

Product Name

Aureol

Molecular Formula

C15H8O6

Molecular Weight

284.22 g/mol

IUPAC Name

1,3,9-trihydroxy-[1]benzofuro[3,2-c]chromen-6-one

InChI

InChI=1S/C15H8O6/c16-6-1-2-8-10(4-6)20-14-12(8)15(19)21-11-5-7(17)3-9(18)13(11)14/h1-5,16-18H

InChI Key

WIRRQLQRDSREEG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=CC(=C43)O)O

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=CC(=C43)O)O

Other CAS RN

88478-03-9

synonyms

aureol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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